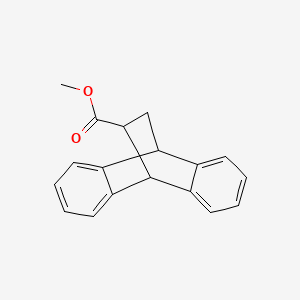
Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
Overview
Description
Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is an organic compound with the molecular formula C18H16O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique ethano bridge between the 9 and 10 positions of the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate can be achieved through a microwave-assisted reaction. In this method, anthracene and methyl acrylate are reacted in the presence of xylene as a solvent. The reaction mixture is irradiated in a modified commercial microwave oven at 1000 W for 6-8 minutes, resulting in a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the microwave-assisted synthesis provides a scalable and efficient route that could be adapted for larger-scale production. The use of microwave irradiation offers advantages such as reduced reaction times and improved yields compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions: Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate involves its interaction with molecular targets through its aromatic ring system and ester functional group. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
- Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
- Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
Comparison: Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. The presence of the ethano bridge also contributes to its rigidity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)16-10-15-11-6-2-4-8-13(11)17(16)14-9-5-3-7-12(14)15/h2-9,15-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKDWUMHKFUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13294-86-5, 18916-93-3 | |
| Record name | methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC155438 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC122884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














